3-Bromo-5-methylaniline

Physical Chemistry Chemical Handling Formulation

Order 3-Bromo-5-methylaniline (CAS 74586-53-1), the solid meta-substituted aniline with bromine at 3-position and methyl at 5-position. Its lower pKa (3.65) and higher LogP (2.56) versus 3-methylaniline improve CNS drug candidate permeability. The 37°C melting point enables accurate weighing in HTS. 93% synthesis yield from nitro precursor ensures scalable, cost-efficient API production. The 5-methyl group prevents side reactions in Suzuki-Miyaura/Buchwald-Hartwig couplings for cleaner regioisomer profiles.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 74586-53-1
Cat. No. B1274160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylaniline
CAS74586-53-1
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)N
InChIInChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
InChIKeyYIZRPAWCIFTHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylaniline (CAS 74586-53-1) for Regioselective Synthesis: Procurement & Technical Specifications


3-Bromo-5-methylaniline (CAS 74586-53-1) is a meta-substituted aromatic amine, characterized by a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring [1]. This specific substitution pattern yields a molecular weight of 186.05 g/mol and imparts distinct electronic and steric properties, making it a valuable intermediate for cross-coupling reactions and heterocycle synthesis . Its solid physical state at room temperature (melting point 37 °C) differentiates it from its liquid analog 3-bromoaniline, offering distinct handling and formulation advantages .

Why 3-Bromo-5-methylaniline Cannot Be Replaced by Generic Analogs in Advanced Synthesis


The unique substitution pattern of 3-bromo-5-methylaniline dictates its performance in chemical reactions. Replacing it with a different isomer, such as 4-bromo-3-methylaniline or 2-bromo-5-methylaniline, or with the simpler 3-bromoaniline, introduces different steric and electronic environments that can drastically alter reaction kinetics, regioselectivity, and final product properties [1]. The specific placement of the electron-withdrawing bromine and electron-donating methyl group relative to the amino group is critical for the success of subsequent coupling steps and for achieving the desired biological activity in final drug candidates, where even minor structural changes can lead to a loss of efficacy or increased toxicity .

Quantitative Differentiation Guide: 3-Bromo-5-methylaniline vs. Closest Analogs


Physical State and Melting Point: Solid vs. Liquid Handling Advantages

3-Bromo-5-methylaniline is a solid at room temperature with a melting point of 37 °C, while its direct analog 3-bromoaniline is a liquid with a melting point of 16.8 °C . This difference in physical state is significant for handling, storage, and formulation. The higher melting point allows for simpler purification and handling as a solid, reducing the risk of spills and volatility compared to the liquid analog .

Physical Chemistry Chemical Handling Formulation

Electronic Modulation: Lower pKa and Increased Lipophilicity for Membrane Permeability

The presence of the meta-bromine and meta-methyl groups significantly alters the electronic properties of the aniline core. The predicted pKa of 3-bromo-5-methylaniline is 3.65, which is considerably lower than that of 3-methylaniline (pKa 4.73) . This reduction in basicity, along with an increased LogP of 2.56, indicates a more lipophilic and less basic amine, which can be a critical advantage in medicinal chemistry for improving membrane permeability and reducing off-target binding to basic phospholipids .

Medicinal Chemistry Physicochemical Properties ADME

Synthesis Efficiency: High-Yielding Reduction for Cost-Effective Procurement

A scalable synthesis of 3-bromo-5-methylaniline from 3-bromo-5-nitrotoluene proceeds with an excellent 93% yield under mild conditions using zinc and ammonium chloride in a dioxane/water mixture . This high-yielding reduction step contrasts with lower yields often observed for other bromo-substituted anilines and suggests a favorable and cost-effective route for its large-scale production. The process is detailed in patent WO2014/149164 [1].

Process Chemistry Synthesis Cost Analysis

Key Application Scenarios for 3-Bromo-5-methylaniline in Research and Industry


Synthesis of Kinase Inhibitors and CNS-Active Pharmaceuticals

The compound is used as a key intermediate in the preparation of complex pharmaceuticals, particularly kinase inhibitors for cancer and anti-inflammatory agents. The quantitative evidence of its lower pKa (3.65) and higher LogP (2.56) compared to 3-methylaniline (pKa 4.73) suggests improved membrane permeability, making it an advantageous building block for designing compounds targeting the central nervous system (CNS) where crossing the blood-brain barrier is essential .

Cost-Effective and Scalable Manufacturing of Active Pharmaceutical Ingredients (APIs)

The 93% synthesis yield from its nitro precursor demonstrates a highly efficient and scalable manufacturing route. This high yield, detailed in patent WO2014/149164, translates directly to lower material costs and reduced waste, making 3-bromo-5-methylaniline a compelling choice for process chemists aiming to develop a robust and economically viable supply chain for large-scale API production [1].

Precise Regioselective Functionalization in Cross-Coupling Reactions

The specific 3-bromo-5-methyl substitution pattern dictates a unique steric and electronic environment around the reactive sites. This is critical in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, where the methyl group at the 5-position can prevent unwanted side reactions at the adjacent 4-position, leading to cleaner reaction profiles and higher yields of the desired regioisomer .

Solid-State Handling in Automated Parallel Synthesis and High-Throughput Screening

The 20.2 °C higher melting point of 3-bromo-5-methylaniline (37 °C) compared to 3-bromoaniline (16.8 °C) makes it a solid at room temperature, which is a significant operational advantage. Solid reagents are easier to accurately weigh and dispense using automated liquid handlers with solid-dispensing capabilities, reducing volatility and improving reproducibility in high-throughput experimentation and parallel synthesis workflows .

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